molecular formula C12H19NO3 B8226334 cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

Numéro de catalogue: B8226334
Poids moléculaire: 225.28 g/mol
Clé InChI: PEVWOQYGKPDJEW-DTWKUNHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS No. 1251004-25-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.284 g/mol . Its structure consists of a bicyclo[4.2.0]octane core, featuring a seven-membered fused ring system with one nitrogen atom (3-aza) and a ketone group (7-oxo). The tert-butyl carboxylate group at position 3 enhances steric protection and influences solubility and stability. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of β-lactamase inhibitors and other bioactive molecules.

Nomenclature Note: Discrepancies in numbering (e.g., "7-oxo" vs. "8-oxo") arise from differing conventions for bicyclo system indexing. The CAS-registered name specifies "8-oxo," but the user’s query uses "7-oxo," likely reflecting alternate numbering practices .

Propriétés

IUPAC Name

tert-butyl (1R,6R)-7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVWOQYGKPDJEW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

The compound cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound that has garnered attention in various scientific research applications. Its unique structural properties and potential biological activities make it a subject of interest in medicinal chemistry, pharmacology, and organic synthesis.

Medicinal Chemistry

The compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for developing new drugs. Studies have indicated that compounds with similar bicyclic structures often exhibit significant biological activity, including antibacterial and antifungal properties.

Synthesis of Derivatives

Research has focused on the synthesis of various derivatives of this compound to enhance its pharmacological profile. Modifications to the side chains or functional groups can lead to compounds with improved efficacy and reduced toxicity.

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : Preliminary studies have shown that certain derivatives exhibit antimicrobial properties, which could be useful in treating infections caused by resistant strains of bacteria.
  • Cytotoxicity : Research into the cytotoxic effects on cancer cell lines has been conducted, indicating potential applications in oncology.

Neuropharmacology

Due to its structural similarities to known neuroactive compounds, this compound is also being studied for its effects on the central nervous system. Investigations into its potential as an anxiolytic or antidepressant are ongoing.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its bicyclic structure allows for various chemical transformations that can yield valuable synthetic products.

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal examined several derivatives of this compound for their antimicrobial efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced activity, suggesting pathways for future drug development.

Case Study 2: Neuropharmacological Effects

Another research article explored the neuropharmacological effects of this compound in animal models, focusing on behavioral assays that assess anxiety and depression-like symptoms. The findings suggested that certain derivatives could modulate neurotransmitter systems effectively, warranting further investigation into their therapeutic potential.

Data Table: Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEnhanced efficacy with specific derivativesJournal of Medicinal Chemistry
CytotoxicityPotential effects on cancer cell linesCancer Research Journal
NeuropharmacologyModulation of anxiety and depression symptomsNeuropharmacology Reviews

Mécanisme D'action

The mechanism of action for cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The bicyclic structure may allow it to fit into specific binding sites, thereby modulating biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is part of a broader class of bicyclic tert-butyl carboxylates with nitrogen and oxygen functionalities. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Structural Features Similarity Score
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate 1251004-25-7 C₁₂H₁₉NO₃ Bicyclo[4.2.0]octane, 3-aza, 7-oxo, tert-butyl carboxylate Reference compound
3-Boc-3-azabicyclo[3.2.1]octan-8-one 637301-19-0 C₁₂H₁₉NO₃ Bicyclo[3.2.1]octane, 3-aza, 8-oxo, tert-butyl carboxylate 0.95
cis-tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1245645-37-7 C₁₂H₁₇NO₃ Bicyclo[3.1.0]hexane, 3-aza, 6-acetyl, tert-butyl carboxylate 0.91
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate 885271-67-0 C₁₁H₁₈N₂O₂ Bicyclo[4.2.0]octane, 3,7-diaza, no oxo, tert-butyl carboxylate N/A

Key Differences and Implications

Ring Size and Strain :

  • The bicyclo[4.2.0]octane system in the target compound provides greater conformational flexibility compared to the strained bicyclo[3.2.1]octane (CAS 637301-19-0). This impacts reactivity in ring-opening reactions and substrate binding in biological targets .
  • The bicyclo[3.1.0]hexane analog (CAS 1245645-37-7) exhibits higher ring strain due to its smaller fused rings, favoring nucleophilic attack at the acetyl group .

Functional Group Positioning: The 7-oxo group in the target compound vs. For example, the 7-oxo group may enhance interactions with catalytic serine residues in β-lactamases . The diaza system in CAS 885271-67-0 introduces a second nitrogen, increasing basicity and metal-chelating capacity compared to the mono-aza target compound .

Substituent Effects: The acetyl group in CAS 1245645-37-7 vs. tert-Butyl carboxylate groups across all analogs improve solubility in organic solvents and stabilize intermediates during synthesis .

Q & A

Basic Research Questions

What experimental strategies are recommended for confirming the bicyclo[4.2.0]octane core structure of this compound?

To validate the bicyclo[4.2.0]octane scaffold, employ X-ray crystallography using SHELX software for refinement (e.g., SHELXL for small-molecule structures) . Pair this with NMR spectroscopy :

  • 1H/13C NMR to confirm substituent positions (e.g., tert-butyl and carboxylate groups).
  • 2D NMR (COSY, HSQC, HMBC) to resolve ring connectivity and stereochemistry.
    For example, the bicyclo[4.2.0] system in β-lactam antibiotics like cefditoren pivoxil (a structurally analogous compound) was confirmed via similar methods .

What synthetic routes are commonly used to prepare this bicyclic compound?

The compound is likely synthesized via ring-closing strategies typical of β-lactam intermediates:

Cycloaddition reactions (e.g., [2+2] ketene-imine cyclization) to form the bicyclo[4.2.0] system.

Protection of the amine with tert-butyloxycarbonyl (Boc) groups, as seen in related bicyclic carbamates .

Oxidation at C7 using mild oxidizing agents (e.g., TEMPO/O2) to introduce the 7-oxo group.
Purification via recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) is critical to isolate the cis isomer .

Advanced Research Questions

How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the bicyclo[4.2.0] system?

Use chiral chromatography (e.g., Chiralpak IA/IB columns) with mobile phases optimized for polar bicyclic compounds. Validate enantiomeric excess (ee) via:

  • Circular Dichroism (CD) spectroscopy.
  • Crystallographic data to confirm absolute configuration .
    For example, stereochemical control in similar azabicyclo compounds (e.g., cefotetan intermediates) requires strict temperature and solvent polarity monitoring during cyclization .

What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

Under thermal or hydrolytic stress, degradation pathways may include:

  • Ring-opening at the β-lactam moiety (if present).
  • Oxidative decomposition of the tert-butyl group.
    HPLC-MS/MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of 0.1% formic acid/acetonitrile is recommended. Quantify degradation using stability-indicating methods validated per ICH guidelines, as demonstrated for cefditoren pivoxil .

Table 1: Example HPLC Parameters for Degradation Analysis

ParameterCondition
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase0.1% HCOOH (A) / ACN (B)
Gradient10% B → 90% B over 25 min
Flow Rate1.0 mL/min
DetectionUV 254 nm + ESI-MS (m/z 200–600)

How can computational modeling predict the compound’s reactivity in catalytic systems?

Perform DFT calculations (e.g., Gaussian 16) to map:

  • Electrostatic potential surfaces of the bicyclo[4.2.0] ring.
  • Transition states for ring-opening reactions.
    Compare results to experimental kinetics data. For instance, β-lactamase enzyme interactions with bicyclic substrates (e.g., cefazedone analogs) have been modeled using similar approaches .

What statistical methods are appropriate for reconciling contradictory crystallographic and spectroscopic data?

Use R software (v4.2.0) with packages like lme4 for mixed-effects modeling to assess systematic errors. For example:

  • Apply Kruskal-Wallis tests to compare bond-length distributions across datasets .
  • Validate outliers via residual analysis in SHELXL refinement outputs .

Methodological Notes

  • Avoid commercial suppliers like BLD Pharmatech or 960 Chemical Network due to unreliable purity data .
  • Prioritize peer-reviewed syntheses (e.g., β-lactam antibiotic protocols) over vendor-provided protocols .
  • Safety : Follow GHS guidelines (e.g., H302, H315) for handling tert-butyl derivatives, including proper ventilation and PPE .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.